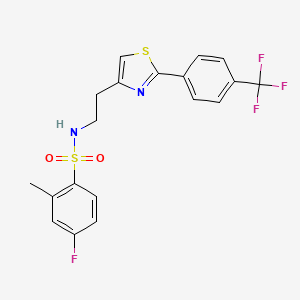

4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N2O2S2/c1-12-10-15(20)6-7-17(12)29(26,27)24-9-8-16-11-28-18(25-16)13-2-4-14(5-3-13)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRYQQRIHDYXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, a compound characterized by its complex structure and unique substituents, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following chemical formula:

- Molecular Formula : C18H18F4N2O2S

- Molecular Weight : 396.41 g/mol

The presence of fluorine and trifluoromethyl groups contributes to its unique biological properties, enhancing its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as receptors and enzymes. As an androgen receptor antagonist , it inhibits the activity of androgen receptors, which play a crucial role in the proliferation of certain cancer cells. This inhibition disrupts signaling pathways associated with cancer growth, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that compounds similar to 4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance:

- Thiazole Derivatives : Thiazole-containing compounds have been shown to possess cytotoxic effects against various cancer cell lines. The presence of electron-donating groups enhances their activity, with some derivatives achieving IC50 values in the low micromolar range .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |

| Compound 2 | 1.98 ± 1.22 | A-431 |

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. Several studies have reported that modified thiazole compounds exhibit activity comparable to standard antibiotics against various bacterial strains .

Case Studies

- Antitumor Efficacy : A study on thiazole derivatives indicated that modifications at specific positions significantly influenced their anticancer efficacy. For example, a derivative with a methyl group at the para position showed enhanced cytotoxicity against HT29 colon cancer cells .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that the presence of electronegative substituents, such as chlorine or fluorine, is critical for enhancing the antiproliferative activity of thiazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural motifs are shared with several sulfonamide-based analogs, though differences in substituents and heterocyclic systems significantly impact their physicochemical and biological profiles.

Table 1: Substituent Comparison of Selected Sulfonamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic resistance compared to halogens (Cl, Br) in triazole-thiones .

- Heterocyclic Systems : Thiazole rings (as in the target compound and ) contribute to π-π stacking interactions in biological targets, whereas triazole-thiones (e.g., ) exhibit tautomerism (thione ↔ thiol), affecting reactivity .

- Linker Flexibility : The ethyl spacer in the target compound may improve binding pocket accommodation compared to rigid analogs like .

Spectroscopic and Physicochemical Properties

IR and NMR data from and related studies highlight critical differences in functional group behavior:

Table 2: Spectral Data Comparison

Key Observations :

Comparison with Analogs :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can intermediates be characterized?

- Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by sulfonamide coupling. Key intermediates (e.g., thiazole precursors) are purified via recrystallization or column chromatography and characterized using ¹H/¹³C NMR and HPLC to confirm regiochemistry and purity .

- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and stoichiometric ratios (e.g., 1:1.2 for sulfonylation) impact yield .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Answer :

- ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., trifluoromethyl at δ ~110 ppm in ¹³C NMR) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole intermediate?

- Answer :

- Temperature : Higher temperatures (70–90°C) accelerate cyclization but risk side reactions; microwave-assisted synthesis reduces time .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance thiourea-α-halo ketone reactivity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving regioselectivity .

- Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| DMF | 80 | 78 | 99.2 |

| Ethanol | 70 | 52 | 95.1 |

| THF | 60 | 45 | 90.3 |

| Source: Adapted from |

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Answer :

- Metabolic Stability : Assess hepatic microsome stability (e.g., rat liver microsomes) to identify rapid degradation pathways .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding reduces free drug availability) .

- Structural Modifications : Fluorine substitution at the 4-position enhances metabolic resistance but may reduce solubility; logP optimization (e.g., 2.5–3.5) balances permeability and solubility .

Q. How do electronic effects of the trifluoromethyl group influence target binding in enzyme inhibition assays?

- Answer :

- Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity of the sulfonamide, enhancing hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase IX) .

- Steric Effects : Bulkier substituents at the 4-position reduce binding affinity; molecular docking studies guide optimal substituent size .

Methodological Guidance

Q. How should researchers design SAR studies for derivatives of this compound?

- Answer :

- Core Modifications : Vary substituents on the thiazole (e.g., methyl vs. ethyl) and benzene rings (e.g., methoxy vs. nitro) .

- Assay Selection : Use enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays to correlate structure with activity .

- Data Analysis : Apply multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) .

Q. What analytical techniques are critical for detecting impurities in the final product?

- Answer :

- HPLC-DAD/MS : Detects trace impurities (e.g., unreacted sulfonyl chloride) at 0.1% sensitivity .

- X-ray Crystallography : Resolves stereochemical impurities (e.g., racemization during synthesis) .

Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between similar derivatives?

- Answer :

- Membrane Permeability : Lipophilic derivatives (logP >4) penetrate bacterial membranes better but may aggregate .

- Resistance Mechanisms : Efflux pump overexpression in Gram-negative bacteria reduces intracellular concentrations .

- Resolution : Combine minimum inhibitory concentration (MIC) assays with efflux pump inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.